

A Comprehensive Technical Guide to Glyceryl Trinonadecanoate for Scientific Research

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Compound of Interest

Compound Name: Glyceryl trinonadecanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trinonadecanoate, a triacylglycerol composed of a glycerol backbone esterified with three nonadecanoic acid chains, serves as a crucial molecule in various scientific domains. Its primary application lies in lipidomics and metabolic research, where it is frequently employed as an internal standard for the quantification of triacylglycerols in biological samples. This technical guide provides an in-depth overview of **Glyceryl trinonadecanoate**, encompassing its chemical synonyms, physicochemical properties, relevant experimental protocols, and its role in metabolic pathways.

Chemical Identity and Synonyms

Glyceryl trinonadecanoate is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

Identifier Type	Identifier	Source
Systematic Name	1,3-bis(nonadecanoyloxy)propan-2-yl nonadecanoate	IUPAC
Common Name	Glyceryl trinonadecanoate	
Synonym	Trinonadecanoin	MeSH, Sigma-Aldrich[1]
Synonym	TG(19:0/19:0/19:0)	Sigma-Aldrich[1]
Synonym	1,2,3-Propanetriyl trinonadecanoate	HMDB
Synonym	Trinonadecanoylglycerol	MeSH, HMDB
CAS Number	26536-13-0	Sigma-Aldrich[1]
Molecular Formula	C60H116O6	Sigma-Aldrich[1]
Molecular Weight	933.56 g/mol	Sigma-Aldrich[1]
PubChem CID	4670742	PubChem
InChI Key	IZTDYXKTXNJHMQ-UHFFFAOYSA-N	Sigma-Aldrich[1]

Physicochemical and Quantitative Data

The physical and chemical properties of **Glyceryl trinonadecanoate** are essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Appearance	White powder or flakes	Sigma-Aldrich[1]
Purity	≥99% (GC)	Sigma-Aldrich
Melting Point	71 °C	HMDB
Storage Temperature	-20°C	Sigma-Aldrich[1]
Solubility	Insoluble in water. Soluble in organic solvents like chloroform and hexane.	General chemical knowledge

Experimental Protocols

Detailed methodologies are critical for the successful application of **Glyceryl trinonadecanoate** in research. This section outlines key experimental protocols.

Synthesis of Triacylglycerols via Esterification

While a specific protocol for the synthesis of **Glyceryl trinonadecanoate** is not readily available in the public domain, a general method for the synthesis of triacylglycerols via the esterification of glycerol with fatty acids can be adapted. This process typically involves the reaction of glycerol with a stoichiometric excess of the desired fatty acid (in this case, nonadecanoic acid) in the presence of a catalyst.

Materials:

- Glycerol
- Nonadecanoic acid
- Lewis acid catalyst (e.g., tin(II) chloride)[2] or lipase (e.g., immobilized *Candida antarctica* lipase B)[3]
- Organic solvent (e.g., toluene, hexane)
- Dean-Stark apparatus (for azeotropic removal of water)

- Rotary evaporator
- Chromatography supplies for purification

Procedure (Chemical Esterification):

- In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve glycerol and a 3-fold molar excess of nonadecanoic acid in toluene.
- Add the Lewis acid catalyst (e.g., 1-5 mol% relative to glycerol).
- Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **Glyceryl trinonadecanoate**.
- Purify the crude product by column chromatography.

Purification by Column Chromatography

Purification of the synthesized **Glyceryl trinonadecanoate** is essential to remove unreacted starting materials and byproducts.

Materials:

- Crude **Glyceryl trinonadecanoate**
- Silica gel (for column chromatography)

- Hexane
- Ethyl acetate
- Glass column
- Fraction collector

Procedure:

- Prepare a silica gel slurry in hexane and pack it into a glass column.
- Dissolve the crude **Glyceryl trinonadecanoate** in a minimal amount of hexane.
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified **Glyceryl trinonadecanoate**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Glyceryl trinonadecanoate is frequently used as an internal standard for the quantitative analysis of triacylglycerols in biological samples.^[4]

Materials:

- Biological sample (e.g., serum, plasma, tissue homogenate)
- **Glyceryl trinonadecanoate** (as internal standard)
- Chloroform/Methanol mixture (2:1, v/v) for lipid extraction

- Boron trifluoride-methanol solution (for transesterification)
- Hexane
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column

Procedure:

- Lipid Extraction:
 - To a known amount of the biological sample, add a precise amount of **Glycerol trinonadecanoate** internal standard solution.
 - Add chloroform/methanol (2:1, v/v) to the sample, vortex thoroughly, and centrifuge to separate the phases.
 - Collect the lower organic phase containing the lipids.
- Transesterification:
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.
 - Add boron trifluoride-methanol solution to the dried lipid residue.
 - Heat the mixture at 100°C for 30 minutes to convert the triacylglycerols into fatty acid methyl esters (FAMES).
- Extraction of FAMES:
 - After cooling, add water and hexane to the reaction mixture.
 - Vortex and centrifuge to separate the phases.
 - Collect the upper hexane layer containing the FAMES.
 - Dry the hexane extract over anhydrous sodium sulfate.

- GC-MS Analysis:
 - Inject an aliquot of the hexane extract into the GC-MS system.
 - The FAMES are separated on the GC column based on their volatility and polarity.
 - The mass spectrometer detects and quantifies the individual FAMES, including the methyl nonadecanoate derived from the internal standard.
 - Quantification of the endogenous triacylglycerols is achieved by comparing the peak areas of their constituent FAMES to the peak area of the methyl nonadecanoate internal standard.

Biological Role and Signaling Pathways

Glyceryl trinonadecanoate itself does not have a well-defined direct signaling role. However, as a triacylglycerol containing an odd-chain fatty acid (nonadecanoic acid), its metabolic fate is of significant interest in nutritional and metabolic research.[5]

Metabolism of Nonadecanoic Acid

Upon ingestion and digestion, **Glyceryl trinonadecanoate** is hydrolyzed by lipases into glycerol and three molecules of nonadecanoic acid. While even-chain fatty acids are metabolized exclusively to acetyl-CoA through beta-oxidation, odd-chain fatty acids like nonadecanoic acid yield acetyl-CoA and one molecule of propionyl-CoA in the final round of beta-oxidation.[6][7]

This propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[6] This metabolic pathway is significant because succinyl-CoA is a gluconeogenic precursor, meaning that odd-chain fatty acids can contribute to net glucose synthesis, unlike even-chain fatty acids.

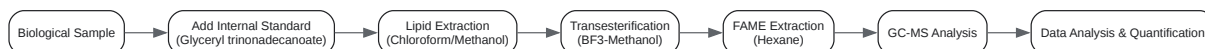
Signaling Implications

The metabolic products of nonadecanoic acid can have downstream signaling effects. For instance, propionyl-CoA and its metabolites can influence cellular metabolism and signaling pathways. Nonadecanoic acid itself has been shown to have some biological activities, including potential anti-tumor and anti-inflammatory effects through the inhibition of IL-12

production.[8] However, the direct signaling pathways of **Glycerol trionadecanoate** are not well-elucidated.

Visualizations

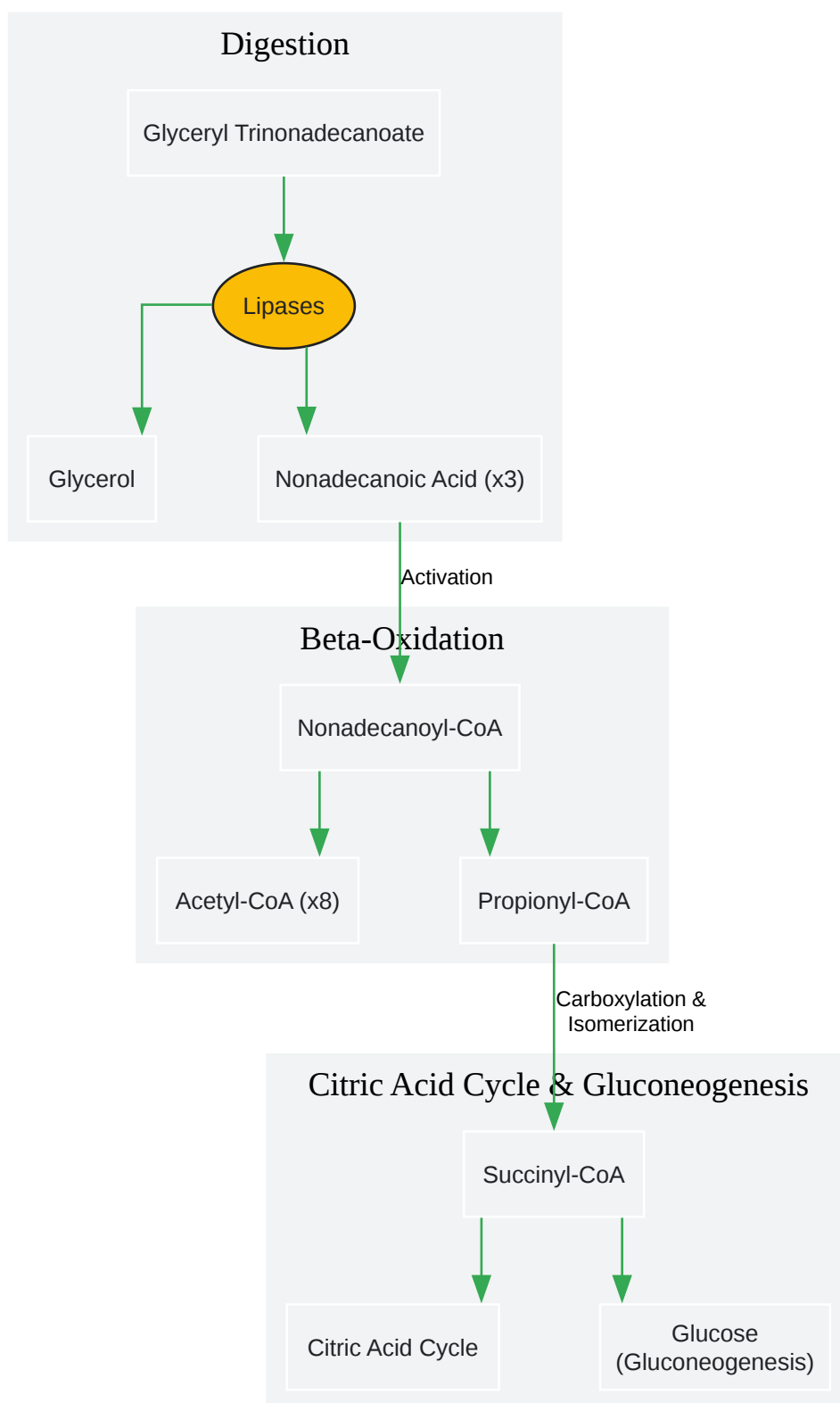
Experimental Workflow for Lipid Analysis



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Caption: Workflow for the quantitative analysis of triacylglycerols using **Glycerol trionadecanoate** as an internal standard.

Metabolic Pathway of Nonadecanoic Acid



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Caption: Metabolic fate of **Glyceryl trinonadecanoate**, highlighting the metabolism of its nonadecanoic acid component.

Conclusion

Glyceryl trinonadecanoate is an indispensable tool in lipid research, primarily valued for its role as an internal standard in quantitative analyses. Its unique odd-chain fatty acid composition also makes it a subject of interest in studies of lipid metabolism and its potential, though less understood, biological activities. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and understand the significance of **Glyceryl trinonadecanoate** in their work.

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